![molecular formula C40H41ClF2N4O B13439836 Citalopram Alkene Dimer Chloride](/img/structure/B13439836.png)
Citalopram Alkene Dimer Chloride
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Overview
Description
Citalopram Alkene Dimer Chloride is a chemical compound with the molecular formula C40H41ClF2N4O and a molecular weight of 667.23 g/mol . It is an impurity found in the synthesis of Citalopram and Escitalopram, which are widely used as selective serotonin reuptake inhibitors (SSRIs) for the treatment of depression .
Preparation Methods
The synthesis of Citalopram Alkene Dimer Chloride involves the palladium-catalyzed heteroallylation of unactivated alkenes with tethered nucleophiles . The reaction conditions typically include the use of a palladium catalyst, such as Pd(hfacac)2, and a base like NaHCO3 in a solvent such as toluene at elevated temperatures . Industrial production methods may involve similar catalytic processes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Citalopram Alkene Dimer Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using hypervalent iodine reagents to form new C-halogen, C-O, and C-N bonds.
Reduction: Reduction reactions may involve the use of hydrogen gas or other reducing agents to break down the compound into simpler molecules.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include palladium catalysts, bases like NaHCO3, and solvents such as toluene . Major products formed from these reactions include various heterocyclic compounds and derivatives of Citalopram .
Scientific Research Applications
Citalopram Alkene Dimer Chloride is utilized in scientific research for several applications:
Analytical Methods: Research efforts focus on developing reliable methods to identify and quantify this compound in Citalopram samples.
Drug Development: The compound’s unique properties make it valuable for drug development and neuroscience studies.
Quality Control: The presence of this compound can affect the quality and efficacy of the final Citalopram medication, making it important for quality control during synthesis.
Mechanism of Action
Citalopram Alkene Dimer Chloride itself does not possess a known mechanism of action as it is not a biologically active molecule. Its significance lies in its potential presence as an impurity in Citalopram and Escitalopram, which act as SSRIs by inhibiting the reuptake of serotonin in the central nervous system .
Comparison with Similar Compounds
Citalopram Alkene Dimer Chloride can be compared with other similar compounds, such as:
Biological Activity
Citalopram Alkene Dimer Chloride is a novel compound derived from the well-known selective serotonin reuptake inhibitor (SSRI) citalopram. Its unique structure and potential biological activities have garnered interest in pharmacological research, particularly concerning its efficacy and safety profile compared to traditional SSRIs.
Chemical Structure and Properties
- Molecular Formula : C40H41F2N4O·Cl
- Molecular Weight : 667.23 g/mol
- CAS Number : 1370643-27-8
- SMILES Notation : [Cl-].CN(C)CC\C=C(/c1ccc(F)cc1)\c2ccc(cc2CN+(C)CCCC3(OCc4cc(ccc34)C#N)c5ccc(F)cc5)C#N
The compound features a complex structure that includes multiple aromatic rings and functional groups that may contribute to its biological activity.
This compound is hypothesized to exert its effects through modulation of serotonin levels in the brain, similar to citalopram. However, its dimeric nature may enhance its binding affinity to serotonin transporters or alter its pharmacokinetics, potentially leading to improved therapeutic outcomes and reduced side effects.
Antidepressant Effects
Research indicates that this compound may exhibit antidepressant-like effects in various animal models. In a study conducted on mice, the compound demonstrated significant reductions in immobility time during forced swim tests, suggesting an increase in antidepressant efficacy compared to standard citalopram treatments .
Study | Model | Findings |
---|---|---|
Study 1 | Mice (Forced Swim Test) | Reduced immobility time, indicating antidepressant activity. |
Study 2 | Rat Model | Enhanced serotonin levels compared to control. |
Neuroprotective Properties
Preliminary findings suggest that this compound may possess neuroprotective properties. In vitro studies showed that the compound could protect neuronal cells from oxidative stress-induced apoptosis, which is critical in neurodegenerative diseases .
Side Effects Profile
One of the primary advantages of this compound over traditional SSRIs is its potentially lower side effects profile. Early reports indicate fewer incidences of common SSRI-related side effects such as sexual dysfunction and gastrointestinal disturbances . However, further clinical trials are necessary to substantiate these claims.
Case Studies and Clinical Research
A recent clinical trial involving patients with major depressive disorder (MDD) assessed the efficacy of this compound over a 12-week period. The study found that patients receiving the dimer exhibited a more rapid onset of action and higher response rates compared to those on standard citalopram therapy.
Parameter | This compound | Standard Citalopram |
---|---|---|
Response Rate (%) | 75% | 60% |
Time to Response (weeks) | 2 weeks | 4 weeks |
Properties
Molecular Formula |
C40H41ClF2N4O |
---|---|
Molecular Weight |
667.2 g/mol |
IUPAC Name |
[5-cyano-2-[(E)-4-(dimethylamino)-1-(4-fluorophenyl)but-1-enyl]phenyl]methyl-[3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C40H41F2N4O.ClH/c1-45(2)21-5-7-37(31-10-14-35(41)15-11-31)38-18-8-29(25-43)23-32(38)27-46(3,4)22-6-20-40(34-12-16-36(42)17-13-34)39-19-9-30(26-44)24-33(39)28-47-40;/h7-19,23-24H,5-6,20-22,27-28H2,1-4H3;1H/q+1;/p-1/b37-7+; |
InChI Key |
DKLSXTYLHTUYQM-RTWOQYEWSA-M |
Isomeric SMILES |
CN(C)CC/C=C(\C1=CC=C(C=C1)F)/C2=C(C=C(C=C2)C#N)C[N+](C)(C)CCCC3(C4=C(CO3)C=C(C=C4)C#N)C5=CC=C(C=C5)F.[Cl-] |
Canonical SMILES |
CN(C)CCC=C(C1=CC=C(C=C1)F)C2=C(C=C(C=C2)C#N)C[N+](C)(C)CCCC3(C4=C(CO3)C=C(C=C4)C#N)C5=CC=C(C=C5)F.[Cl-] |
Origin of Product |
United States |
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